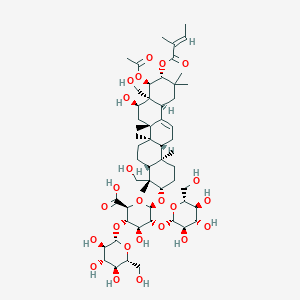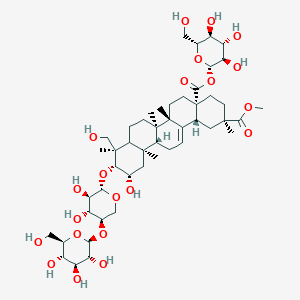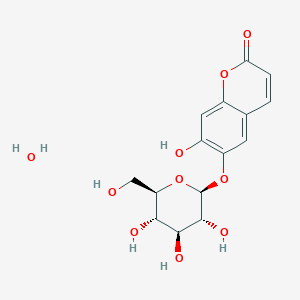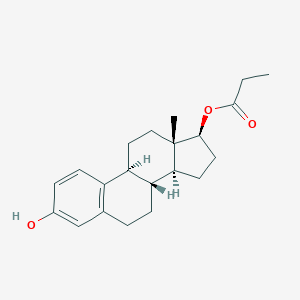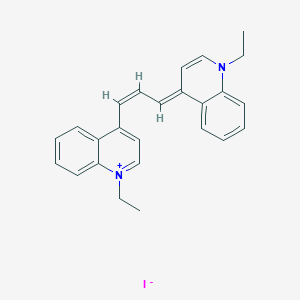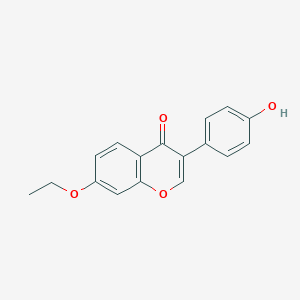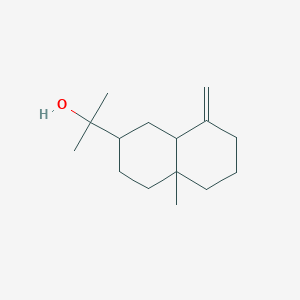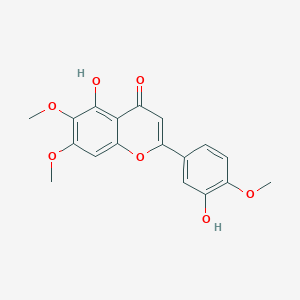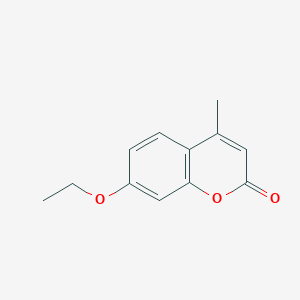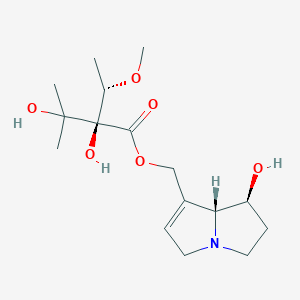
Bromhydrate de galantamine
Vue d'ensemble
Description
Galantamine hydrobromide is a tertiary alkaloid and a reversible, competitive inhibitor of the enzyme acetylcholinesterase. It is primarily derived from the bulbs and flowers of plants in the Amaryllidaceae family, such as Galanthus nivalis (common snowdrop), Galanthus caucasicus (Caucasian snowdrop), and Galanthus woronowii (Voronov’s snowdrop). This compound is widely used in the treatment of mild to moderate Alzheimer’s disease due to its ability to increase acetylcholine levels in the brain, thereby enhancing cognitive function .
Applications De Recherche Scientifique
Galantamine hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Researchers study its effects on acetylcholinesterase inhibition and its potential neuroprotective properties.
Medicine: It is primarily used in the treatment of Alzheimer’s disease to improve cognitive function.
Industry: Galantamine hydrobromide is used in the pharmaceutical industry for the production of medications aimed at treating cognitive impairments
Mécanisme D'action
- Galanthamine is a cholinesterase inhibitor primarily used to manage mild to moderate dementia associated with Alzheimer’s Disease .
- Additionally, galanthamine acts as an allosteric modulator of nicotinic acetylcholine receptors, enhancing cholinergic neurotransmission .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Analyse Biochimique
Biochemical Properties
Galanthamine hydrobromide acts as a competitive and reversible inhibitor of the acetylcholinesterase (AChE) enzyme . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter essential for memory and learning processes . By inhibiting AChE, Galanthamine hydrobromide increases the availability of acetylcholine, enhancing cholinergic neuron function and signaling .
Cellular Effects
Galanthamine hydrobromide has significant effects on various types of cells and cellular processes. It enhances the function of nerve cells in the brain by preventing the breakdown of acetylcholine . This increase in acetylcholine levels can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Galanthamine hydrobromide involves its binding to the active site of the AChE enzyme, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor, further enhancing its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Galanthamine hydrobromide have been observed to change over time . The drug shows a rapid and nearly complete excretion at 96 hours after dosing in all species . It also exhibits stability and degradation over time, with no long-term adverse effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of Galanthamine hydrobromide vary with different dosages . Optimal doses have been found to be 3.0 mg/kg for passive avoidance and 2.0 mg/kg for the swim task . High doses can lead to toxic or adverse effects .
Metabolic Pathways
Galanthamine hydrobromide is involved in multiple metabolic pathways, with renal excretion being the predominant route of elimination . The major metabolic pathways include glucuronidation, O-demethylation, N-demethylation, N-oxidation, and epimerization .
Transport and Distribution
Galanthamine hydrobromide is transported and distributed within cells and tissues . It is predominantly excreted in the urine, with the distribution in tissues being in the order of kidney, liver, and brain .
Subcellular Localization
Given its role as an acetylcholinesterase inhibitor, it is likely to be localized in areas where this enzyme is present, such as nerve terminals and synapses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Galantamine hydrobromide can be synthesized through various methods. One common approach involves the extraction of galantamine from natural sources, followed by its conversion to the hydrobromide salt. The synthetic process typically includes the following steps:
Extraction: Galantamine is extracted from plant sources using solvents such as ethanol or acetone.
Purification: The extracted galantamine is purified using techniques like crystallization or chromatography.
Conversion to Hydrobromide: The purified galantamine is treated with hydrobromic acid to form galantamine hydrobromide. .
Industrial Production Methods: In industrial settings, galantamine hydrobromide is produced on a larger scale using similar methods. The process involves the extraction of galantamine from plant materials, followed by chemical synthesis and purification to obtain the hydrobromide salt. Advanced techniques such as solvent evaporation and crystallization are employed to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Galantamine hydrobromide undergoes various chemical reactions, including:
Oxidation: Galantamine can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in galantamine, potentially altering its biological activity.
Substitution: Substitution reactions involve replacing one functional group with another, which can lead to the formation of new compounds with varying effects
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various halogenating agents and nucleophiles are used to achieve substitution reactions
Major Products: The major products formed from these reactions include various galantamine derivatives, which are studied for their potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease. Unlike galantamine, donepezil does not have nicotinic receptor modulating effects.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase, used for similar indications as galantamine.
Tacrine: An older acetylcholinesterase inhibitor with a higher incidence of hepatotoxicity compared to galantamine .
Uniqueness of Galantamine: Galantamine’s dual mechanism of action, involving both acetylcholinesterase inhibition and nicotinic receptor modulation, distinguishes it from other similar compounds. This dual action is believed to contribute to its efficacy in improving cognitive function in Alzheimer’s disease patients .
Propriétés
IUPAC Name |
(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORVDGQLPPAFRS-XPSHAMGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1953-04-4, 193146-85-9 | |
| Record name | Galantamine hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1953-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galantamine hydrobromide [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Galantamine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193146859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galantamine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALANTAMINE HYDROBROMIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N4SA4KQX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GALANTAMINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ4PTD2VVW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


